2-Amino-3,4-difluorobenzoic acid
Overview
Description
2-Amino-3,4-difluorobenzoic acid is an organic compound with the molecular formula C7H5F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3,4-difluorobenzoic acid typically involves the nitration of 3,4-difluorobenzoic acid followed by reduction of the nitro group to an amino group. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with agents such as tin and hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,4-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products:
Oxidation: 2-Nitro-3,4-difluorobenzoic acid.
Reduction: 2-Amino-3,4-difluorobenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Amino-3,4-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3,4-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-4,5-difluorobenzoic acid
- 2-Amino-3,5-difluorobenzoic acid
- 2-Amino-3,4,5-trifluorobenzoic acid
Comparison: 2-Amino-3,4-difluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Biological Activity
2-Amino-3,4-difluorobenzoic acid (C7H6F2N O2) is an organic compound characterized by an amino group and two fluorine atoms substituting the hydrogen atoms at the 3 and 4 positions of the benzene ring. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological research. The incorporation of fluorine is known to enhance metabolic stability and binding affinity to biological targets, which are crucial for drug development.
- Molecular Formula : C7H6F2N O2
- Molecular Weight : 175.13 g/mol
- Structure : The compound features a benzene ring with an amino group at position 2 and difluoro substitutions at positions 3 and 4.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites of enzymes, facilitating enzyme-substrate interactions.
- Hydrophobic Interactions : The fluorine atoms enhance binding affinity through hydrophobic interactions, which can improve the efficacy of the compound as a biochemical probe or drug candidate .
Biological Activity and Applications
Research indicates that this compound has several potential applications in biological systems:
Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways. PTP inhibitors are valuable in treating diseases such as cancer and diabetes .
Drug Development
Due to its unique structural characteristics, this compound is being investigated for its potential use in developing novel pharmaceuticals, particularly those targeting specific enzymes involved in disease processes .
Research Findings
Recent studies have focused on optimizing the properties of fluorinated benzoic acids to enhance their pharmacological profiles. A notable finding is that compounds with fluorine substitutions often exhibit improved solubility and metabolic stability compared to their non-fluorinated counterparts.
Case Studies
-
Fluorinated Compounds in Drug Design :
- A study highlighted the importance of fluorinated compounds in enhancing drug efficacy through improved binding interactions with target proteins. This aligns with findings related to this compound's structure and its potential applications in drug development.
-
Antiparasitic Activity Optimization :
- Research on similar compounds indicated that adding polar functionalities could improve water solubility while maintaining or enhancing antiparasitic activity. This suggests a pathway for optimizing this compound for therapeutic applications against parasitic diseases.
Properties
IUPAC Name |
2-amino-3,4-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCKBMHGMGFYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627018 | |
Record name | 2-Amino-3,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158580-94-0 | |
Record name | 2-Amino-3,4-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158580-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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